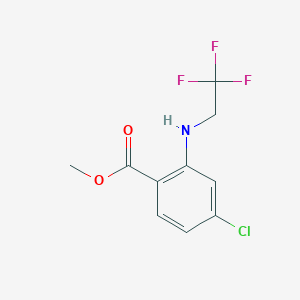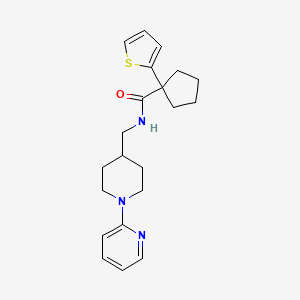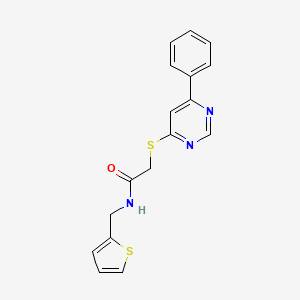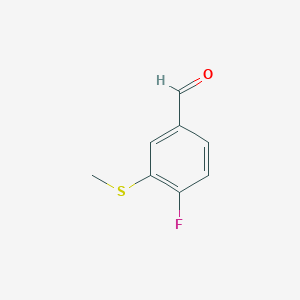![molecular formula C12H16ClNO4S B2927580 tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate CAS No. 1508885-92-4](/img/structure/B2927580.png)
tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate: is an organic compound with the molecular formula C12H16ClNO4S. It is a solid powder that is typically used as a reagent in organic synthesis and has applications in various fields including chemistry and biomedicine .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Utilized in the synthesis of biologically active molecules.
- Acts as a precursor in the development of pharmaceuticals.
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of advanced materials and polymers .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are often used as reagents in organic synthesis, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
Tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate can react with amines to generate corresponding N-Boc-protected amines . This suggests that it may act as an amine-protecting agent, preventing unnecessary reactions with other reagents .
Biochemical Pathways
It’s known that n-boc-protected amines play a crucial role in peptide synthesis , indicating that this compound could potentially influence peptide-related biochemical pathways.
Result of Action
As a potential amine-protecting agent, it could facilitate the synthesis of complex organic compounds by preventing unwanted side reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C . It’s also soluble in common organic solvents such as DMSO, DMF, and slightly soluble in ethanol, but almost insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate generally involves the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)-3-methylphenyl isocyanate. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors where temperature, pressure, and reaction time are carefully monitored .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: The major products are typically derivatives where the chlorosulfonyl group is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[4-(chlorosulfonyl)phenyl]carbamate
- tert-Butyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
Uniqueness: tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate is unique due to the presence of the methyl group at the 3-position of the phenyl ring. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-chlorosulfonyl-3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXNTDXROIYOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)
![N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2927500.png)
![1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B2927501.png)



![1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2927507.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2927508.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)




![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)
